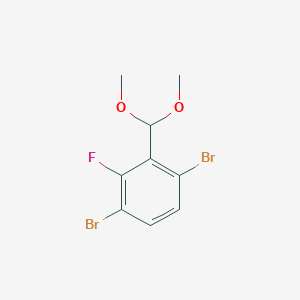
Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro-: is an organic compound with the molecular formula C9H9Br2FO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- typically involves the bromination of a suitable benzene derivative followed by the introduction of the fluorine and dimethoxymethyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents, fluorinating agents, and methoxymethylating agents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, fluorination, and methoxymethylation. These processes are carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: In the industrial sector, Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
- Benzene, 1,4-dibromo-2-methyl-
- Benzene, 1-bromo-2,4-dimethoxy-
- 1,4-Dibromo-2,5-dimethoxybenzene
Comparison:
- Benzene, 1,4-dibromo-2-methyl- lacks the fluorine and methoxymethyl groups, making it less reactive in certain substitution reactions.
- Benzene, 1-bromo-2,4-dimethoxy- has a similar structure but lacks the second bromine atom and the fluorine atom, affecting its reactivity and applications.
- 1,4-Dibromo-2,5-dimethoxybenzene has two methoxy groups instead of the methoxymethyl group, which can influence its chemical behavior and interactions.
Uniqueness: Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is unique due to the presence of both bromine and fluorine atoms along with the methoxymethyl group. This combination of functional groups provides distinct reactivity and makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
861928-18-9 |
|---|---|
Fórmula molecular |
C9H9Br2FO2 |
Peso molecular |
327.97 g/mol |
Nombre IUPAC |
1,4-dibromo-2-(dimethoxymethyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H9Br2FO2/c1-13-9(14-2)7-5(10)3-4-6(11)8(7)12/h3-4,9H,1-2H3 |
Clave InChI |
KVMAEJHRDCUBCT-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C=CC(=C1F)Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)
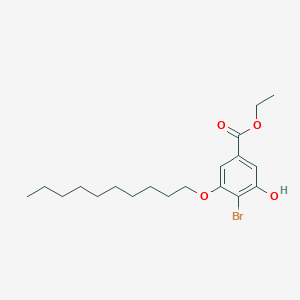
![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)
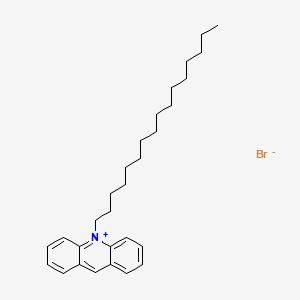
![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
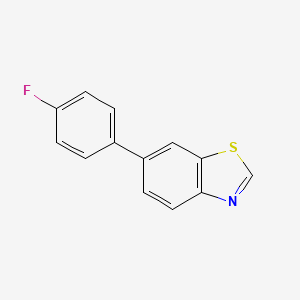
![Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12541832.png)
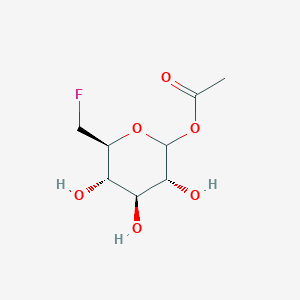
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
